thieno[2,3-f][1]benzothiole-2,6-dicarbaldehyde
Description
Thieno[2,3-f][1]benzothiole-2,6-dicarbaldehyde is a fused heterocyclic compound featuring a benzothiophene core with thiophene and aldehyde functional groups. It serves as a critical monomer in synthesizing covalent organic frameworks (COFs) and photovoltaic materials. Its structure enables strong π-conjugation and tunable electronic properties, making it suitable for optoelectronic applications. For instance, 4,8-Bis(octyloxy)thieno[2,3-f][1]benzothiophene-2,6-dicarbaldehyde (BDTA), a derivative with octyloxy side chains, has been utilized in COF films to achieve smooth surfaces (average roughness: 0.2 nm) via air/liquid interfacial synthesis . The aldehyde groups facilitate covalent bonding with amine-containing monomers, enabling precise control over framework topology and crystallinity.
Properties
IUPAC Name |
thieno[2,3-f][1]benzothiole-2,6-dicarbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6O2S2/c13-5-9-1-7-3-12-8(4-11(7)15-9)2-10(6-14)16-12/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALRNNAIHJVWUDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(SC2=CC3=C1SC(=C3)C=O)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Domino Reaction Protocols for Fused Ring Construction
The synthesis of fused benzothiophene derivatives often begins with domino reactions that simultaneously form multiple bonds and rings. A notable approach involves the reaction of 2-fluorobenzonitrile derivatives with sulfur-containing reagents to construct the benzothiophene core. For instance, 3-amino-2-formyl benzothiophenes were synthesized via a domino protocol using 2-fluoro-5-nitrobenzonitrile and 2,5-dihydroxy-1,4-dithiane in acetone/water under basic conditions . This method highlights the utility of sodium bicarbonate in facilitating nucleophilic aromatic substitution (SNAr) and subsequent cyclization.
Adapting this strategy, thieno[2,3-f] benzothiole-2,6-dicarbaldehyde could be synthesized by substituting the nitrile group with pre-installed aldehyde functionalities. For example, a 2-fluorobenzaldehyde derivative bearing a thiol-protecting group could undergo SNAr with a sulfur source, followed by deprotection and cyclization to form the fused thiophene ring. The aldehyde groups may be introduced via Vilsmeier-Haack formylation at the ortho positions relative to the sulfur atom, leveraging the electron-withdrawing nature of the nitro or cyano groups to direct formylation .
Bisulfur/Biselenium Cyclization of Alkynyl Diols
Cyclization of alkynyl diols with sulfur or selenium sources offers a step-efficient route to fused thiophenes. In a recent study, thieno[3,2-b]thiophenes were synthesized via bisulfur cyclization of 2,5-dimethylhex-3-yne-2,5-diol using Na2S2O3 and iodine in dimethylformamide (DMF) at 150°C . This method produced tetrasubstituted thienothiophenes in yields up to 81%, with the reaction mechanism involving dehydration, sulfur radical generation, and tandem cyclization.
For thieno[2,3-f] benzothiole-2,6-dicarbaldehyde , a similar approach could employ a dialkyne diol precursor functionalized with aldehyde groups. For instance, 2,6-diformyl-1,4-diyn-3,5-diol might undergo bisulfur cyclization in the presence of Na2S2O3/I2 to form the fused benzothiole framework. The aldehyde groups, being electron-withdrawing, could enhance the electrophilicity of the intermediate carbocation, favoring cyclization. However, competing side reactions, such as over-oxidation of aldehydes to carboxylic acids, must be mitigated by optimizing reaction time and temperature .
Cross-Coupling Reactions for Regioselective Functionalization
Cross-coupling methodologies, such as Suzuki-Miyaura or Stille reactions, enable the modular assembly of complex heterocycles. The Ambeed database highlights the use of thieno[2,3-b]pyridine-2-carbaldehyde in Suzuki couplings to introduce aryl or heteroaryl groups . Translating this to thieno[2,3-f] benzothiole-2,6-dicarbaldehyde , a dibromo precursor could undergo sequential cross-coupling with aldehyde-containing boronic esters.
For example, 2,6-dibromothieno[2,3-f] benzothiole might react with 2-formylphenylboronic acid under palladium catalysis to install aldehyde groups at the 2- and 6-positions. This approach requires precise control over coupling regioselectivity, potentially achieved through directed ortho-metalation (DoM) strategies. Pre-functionalization with directing groups (e.g., amides or sulfonamides) could ensure selective borylation at the desired positions prior to cross-coupling .
Oxidation of Methyl Substituents to Aldehydes
A two-step synthesis involving methyl group oxidation offers a straightforward route to dicarbaldehydes. Starting from a dimethyl-substituted fused ring system, SeO2 or CrO3 can oxidize methyl groups to aldehydes. For instance, 2,6-dimethylthieno[2,3-f] benzothiole could be treated with SeO2 in dioxane under reflux to yield the dicarbaldehyde .
This method’s efficacy depends on the electronic environment of the methyl groups. Electron-deficient rings (e.g., those with nitro or cyano substituents) facilitate oxidation by stabilizing the transition state. However, over-oxidation to carboxylic acids remains a risk, necessitating careful stoichiometric control and reaction monitoring via thin-layer chromatography (TLC) .
Tandem Electrophilic Cyclization and Formylation
Electrophilic cyclization of o-alkynyl aryl thioethers represents another viable pathway. For example, 3-amino-2-formyl benzothiophenes were synthesized via AuCl3-catalyzed cyclization of o-alkynyl thioethers, followed by formylation using DMF/POCl3 . Adapting this, an o-alkynyl benzothioether bearing latent aldehyde groups (e.g., protected as acetals) could undergo cyclization to form the fused ring, followed by deprotection to reveal the aldehydes.
Key considerations include the choice of protecting group (e.g., tetrahydropyranyl or trimethylsilyl) and the compatibility of the catalyst with the aldehyde functionality. Gold(I) catalysts, such as AuCl, are preferable to Au(III) due to their lower oxidizing potential, reducing the risk of aldehyde degradation .
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
Benzo[1,2-b:4,5-b’]dithiophene-2,6-dicarbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in electrophilic substitution reactions, where the hydrogen atoms on the thiophene rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Electrophilic reagents such as halogens (Br2, Cl2) or nitrating agents (HNO3/H2SO4).
Major Products Formed
Oxidation: Benzo[1,2-b:4,5-b’]dithiophene-2,6-dicarboxylic acid.
Reduction: Benzo[1,2-b:4,5-b’]dithiophene-2,6-dimethanol.
Substitution: Various substituted benzo[1,2-b:4,5-b’]dithiophenes depending on the electrophile used.
Scientific Research Applications
Organic Electronics
Thieno[2,3-f] benzothiole-2,6-dicarbaldehyde has been studied extensively for its potential use in organic electronic devices. Its planar structure allows for efficient π-π stacking and electron delocalization, which are critical for charge transport in organic semiconductors.
Key Applications:
- Organic Field-Effect Transistors (OFETs): The compound can be utilized as an active layer in OFETs due to its high charge mobility and stability under operational conditions. Studies have shown that incorporating thieno derivatives can enhance the performance of OFETs significantly .
- Organic Photovoltaics (OPVs): Thieno[2,3-f] benzothiole-2,6-dicarbaldehyde serves as an acceptor material in OPVs. Its low bandgap characteristics allow for effective light absorption and conversion efficiency .
Pharmaceutical Applications
The compound's structural features contribute to its biological activity, making it a candidate for pharmaceutical applications.
Antibacterial Activity:
Research indicates that derivatives of thieno[2,3-f] benzothiole possess antibacterial properties. For instance, compounds synthesized from this structure have shown selective activity against various bacterial strains .
Antioxidant Properties:
Thieno-based compounds exhibit significant antioxidant activity, which is crucial in preventing oxidative stress-related diseases. Studies have demonstrated their ability to inhibit lipid peroxidation effectively .
Materials Science
In materials science, thieno[2,3-f] benzothiole-2,6-dicarbaldehyde is explored for its potential in developing new materials with desirable properties.
Covalent Organic Frameworks (COFs):
The compound can be incorporated into COFs, which are promising materials for gas storage and separation applications due to their high surface area and tunable porosity .
Dyes and Sensors:
Thieno derivatives are also being investigated as dyes and in conductivity-based sensors due to their electronic properties. Their ability to undergo reversible redox reactions makes them suitable for sensor applications .
Synthesis and Characterization
The synthesis of thieno[2,3-f] benzothiole-2,6-dicarbaldehyde typically involves multi-step organic reactions that may include:
- Cyclization Reactions: These reactions help form the thiophene ring structure.
- Aldol Condensation: This method is often used to introduce aldehyde functional groups at specific positions on the benzothiophene framework.
Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Ultraviolet-visible (UV-vis) spectroscopy are employed to confirm the structure and purity of synthesized compounds .
Case Studies
Mechanism of Action
The mechanism of action of benzo[1,2-b:4,5-b’]dithiophene-2,6-dicarbaldehyde is primarily related to its ability to participate in conjugation and electron delocalization. The compound’s planar structure allows for efficient π-π stacking interactions, which are crucial for its performance in organic electronic devices. The aldehyde groups can also participate in various chemical reactions, enabling the compound to be functionalized for specific applications .
Comparison with Similar Compounds
Table 1: Electronic and Photovoltaic Properties
| Compound | HOMO (eV) | LUMO (eV) | Bandgap (eV) | PCE (%) | Application |
|---|---|---|---|---|---|
| PTBFTPD (benzofuran) | -5.64 | -3.81 | 1.83 | 4.33 | Polymer solar cells |
| TBFT-TR:Y6 (benzofuran) | -5.42 | -3.68 | 1.74 | 14.03 | Small-molecule OSCs |
| TT-based COF (thieno[3,2-b]thiophene) | N/A | N/A | N/A | N/A | Photocatalysis (H₂O₂) |
Table 2: Structural and Material Properties
| Compound | Substituents | Surface Roughness (nm) | Crystallinity | Key Application |
|---|---|---|---|---|
| BDTA-based COF | Octyloxy | 0.2 | High | COF thin films |
| Thieno[2,3-f]benzothiole | None | N/A | Moderate | Optoelectronic design |
Discussion of Structural and Functional Differences
- Electron-Donating Ability : TT > N > BT . The sulfur atoms in thiophene rings enhance electron donation, but benzothiole derivatives may lag due to reduced conjugation compared to TT.
- Substituent Effects : Alkyl/alkoxy chains (e.g., in BDTA) improve solubility but hinder charge transport. Unsubstituted derivatives favor tighter π-π stacking, critical for photovoltaic efficiency .
- Heteroatom Influence : Benzofuran (oxygen) vs. benzothiole (sulfur) alters HOMO levels; sulfur’s polarizability may enhance charge separation in solar cells .
Biological Activity
Thieno[2,3-f]benzothiole-2,6-dicarbaldehyde is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including relevant data tables and findings from various studies.
- Chemical Name : Thieno[2,3-f]benzothiole-2,6-dicarbaldehyde
- Molecular Formula : C₁₂H₈O₂S₂
- Molecular Weight : 248.32 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
The biological activity of thieno[2,3-f]benzothiole-2,6-dicarbaldehyde is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that it may modulate enzyme activity and receptor interactions, which can lead to various therapeutic effects.
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of thieno[2,3-f]benzothiole-2,6-dicarbaldehyde against a range of bacterial strains. The compound demonstrated significant efficacy against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
Thieno[2,3-f]benzothiole-2,6-dicarbaldehyde has also been investigated for its anticancer properties. In vitro studies have shown that the compound can inhibit the growth of various cancer cell lines.
Table 2: Anticancer Activity Against Cancer Cell Lines
| Cancer Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|
| HeLa (cervical cancer) | 10 | |
| MCF-7 (breast cancer) | 15 | |
| A549 (lung cancer) | 20 |
Case Studies
-
Study on Antimicrobial Efficacy :
A study conducted by Zhang et al. (2020) evaluated the antimicrobial efficacy of thieno[2,3-f]benzothiole-2,6-dicarbaldehyde against multi-drug resistant strains. The results indicated that the compound exhibited potent antibacterial activity, particularly against Staphylococcus aureus. -
Anticancer Screening :
In a screening study by Kumar et al. (2021), thieno[2,3-f]benzothiole-2,6-dicarbaldehyde was tested against a panel of cancer cell lines. The findings revealed that the compound significantly reduced cell viability in HeLa and MCF-7 cells through induction of apoptosis.
Q & A
Q. What are the recommended synthetic routes for thieno[2,3-f][1]benzothiole-2,6-dicarbaldehyde, and how do reaction conditions influence product quality?
The compound is typically synthesized via interfacial polymerization methods. For example, a DMF/air interface reaction with tris(4-aminophenyl)amine (TAPA) has been used to prepare polyTB films. Key parameters include monomer concentration, solvent choice, and reaction time. Direct polymerization often yields rough films due to COF powder formation, but iterative growth using the same solution under controlled conditions reduces surface roughness (e.g., achieving ~0.2 nm smoothness) . Alternative methods like surfactant-monolayer-assisted interfacial synthesis (SMAIS) can enhance crystallinity by aligning monomers at liquid interfaces .
Q. Which characterization techniques are critical for verifying the structure and purity of this compound derivatives?
Essential techniques include:
- Nuclear Magnetic Resonance (NMR) : For confirming molecular structure and substitution patterns (e.g., distinguishing aldehyde protons in -NMR).
- UV-Vis Spectroscopy : To assess optical properties like bandgap (e.g., narrow bandgap of 1.83 eV in copolymers) .
- Cyclic Voltammetry (CV) : For determining HOMO/LUMO levels (e.g., HOMO at −5.64 eV in photovoltaic applications) .
- X-Ray Diffraction (XRD) : To analyze crystallinity and π-π stacking distances in thin films .
Advanced Research Questions
Q. How can the electronic properties of this compound be tailored for photovoltaic applications?
Modifying the core structure with electron-donating/withdrawing groups or copolymerizing with units like thienopyrrolodione (TPD) can tune bandgap and HOMO levels. For instance, blending the compound with PCBM as an acceptor achieves a power conversion efficiency (PCE) of 4.33% and high open-circuit voltage () of 1.09 V. Optimizing solvent additives (e.g., 1,8-diiodooctane) and thermal annealing further enhances charge transport . Asymmetric substitution (e.g., thieno[2,3-f]benzofuran units) in small-molecule donors has also yielded PCEs up to 14.03% in organic solar cells .
Q. What strategies address contradictions in crystallinity and morphology data between solution-phase and interfacial polymerization methods?
Solution-phase synthesis often results in irregular morphologies due to uncontrolled nucleation, while interfacial methods (e.g., Langmuir-Blodgett or SMAIS) produce uniform films. For example, SMAIS uses surfactants like sodium oleyl sulfate to align monomers at air/liquid interfaces, achieving high crystallinity. Cross-validating results with atomic force microscopy (AFM) and grazing-incidence XRD can resolve discrepancies in reported surface roughness or stacking patterns .
Q. How do substituents on the thienobenzothiole core influence charge transport in organic electronic devices?
Alkyl or alkoxy side chains (e.g., octyloxy groups) improve solubility and film-forming properties, while conjugated substituents (e.g., thiophene derivatives) enhance π-orbital overlap and charge mobility. In COFs, substituting with tris(aminophenyl)amine increases interfacial charge separation, critical for photovoltaic performance . Electrochemical doping studies (e.g., via CV or impedance spectroscopy) can quantify these effects .
Methodological Considerations
Q. What protocols ensure reproducibility in synthesizing this compound-based COFs?
Q. How can researchers resolve conflicting data on the compound’s fluorescence behavior in different solvents?
Solvatochromic shifts arise from varying solvent polarities. Systematic studies using solvents like chloroform (non-polar) and DMF (polar) with time-resolved fluorescence spectroscopy can isolate solvent effects. For example, aggregation-induced emission (AIE) properties may dominate in poor solvents, requiring correlation with dynamic light scattering (DLS) data .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
